The synthesis of 1-methylcyclohexanecarboxylic acid can be achieved through several methods, predominantly involving the functionalization of cyclohexane derivatives. One common synthetic route involves the oxidation of 1-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid.
Another method includes the use of carbon dioxide in the presence of a suitable catalyst to convert cyclohexene into the carboxylic acid through carboxylation processes .
The molecular structure of 1-methylcyclohexanecarboxylic acid features a cyclohexane ring with a methyl group and a carboxyl group attached to it. The structural formula can be represented as follows:
1-Methylcyclohexanecarboxylic acid participates in various chemical reactions characteristic of carboxylic acids:
The mechanism of action for 1-methylcyclohexanecarboxylic acid primarily relates to its role as a biochemical reagent. It has been used as an internal standard in analytical chemistry for quantifying metabolites, such as those of valproic acid. The compound's structure allows it to mimic certain biological substrates, facilitating its use in various biochemical assays.
1-Methylcyclohexanecarboxylic acid exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 142.20 g/mol |
Melting Point | 36–39 °C |
Boiling Point | 236 °C |
Density | 1.0115 g/cm³ (20 °C) |
Flash Point | 100 °C |
Solubility | Soluble in chloroform and methanol |
These properties indicate that the compound is relatively stable under ambient conditions but should be handled with care due to its flammability .
1-Methylcyclohexanecarboxylic acid finds applications across several scientific fields:
1-Methylcyclohexanecarboxylic acid is the systematic IUPAC name for the compound with the molecular formula C₈H₁₄O₂. This nomenclature accurately reflects its structure:
Alternative names like 1-methyl-1-cyclohexanecarboxylic acid or 1-methylcyclohexane-1-carboxylic acid are also commonly encountered and are chemically synonymous, adhering to IUPAC principles for disubstituted cycloalkanes where one substituent is carboxylic acid [9] [10]. Its CAS Registry Number is 1123-25-7, providing a unique chemical identifier [7] [8] [9].
Table 1: Molecular Characteristics of 1-Methylcyclohexanecarboxylic Acid
Property | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | 1-Methylcyclohexanecarboxylic acid | [3] [10] |
Molecular Formula | C₈H₁₄O₂ | [1] [3] [8] |
CAS Registry Number | 1123-25-7 | [7] [8] [9] |
Average Molecular Mass | 142.20 g/mol | [3] [8] [9] |
Monoisotopic Mass | 142.09938 Da | [3] |
SMILES Notation | CC1(CCCCC1)C(=O)O | [8] [9] |
InChI Key | REHQLKUNRPCYEW-UHFFFAOYSA-N | [8] [10] |
Canonical SMILES | CC1(CCCCC1)C(O)=O | [8] |
Like cyclohexane, 1-methylcyclohexanecarboxylic acid adopts non-planar conformations to minimize angle and torsional strain. The chair conformation is the predominant and most stable conformation [4].
The carbon bearing both the methyl and carboxylic acid groups is a tertiary carbon (C1). This quaternary carbon is part of the ring skeleton. Consequently:
However, due to the tetrahedral geometry of the sp³-hybridized C1 carbon:
Therefore, the lowest energy conformation occurs when both the methyl and carboxylic acid groups are equatorial. The equatorial position allows these bulky groups to project outward from the ring, minimizing steric clashes with axial hydrogens on neighboring carbons. The energy barrier for ring flipping (converting one chair conformation to the other) is influenced by the substantial steric penalty of placing either bulky group in an axial orientation. This conformational preference is analogous to the effect seen in tert-butylcyclohexane, where the bulky tert-butyl group strongly prefers the equatorial position [4].
Table 2: Conformational Energy Considerations for 1-Methylcyclohexanecarboxylic Acid
Structural Feature | Conformational Implication | Energetic Consequence |
---|---|---|
Chair Conformation | Predominant stable form | Minimizes angle and torsional strain |
Quaternary Carbon (C1) | Bears both methyl and carboxylic acid substituents | Fixed spatial relationship; substituents cannot flip independently |
Axial Substituents | Experience 1,3-diaxial steric repulsion | High energy state (significantly destabilized) |
Equatorial Substituents | Project outward, minimizing steric hindrance | Lowest energy conformation (strongly preferred) |
Ring Flip Barrier | Increased relative to cyclohexane due to bulky substituents | Higher energy transition state (half-chair conformation) |
1-Methylcyclohexanecarboxylic acid (MCCA) is recognized as a structural analog of the widely prescribed anticonvulsant drug valproic acid (VPA, 2-propylpentanoic acid). While both possess a carboxylic acid functional group crucial for biological activity, their core hydrocarbon structures differ fundamentally, leading to distinct physicochemical and pharmacokinetic properties [5] [8].
Metabolism: Undergoes extensive hepatic metabolism via glucuronidation (~50%), mitochondrial β-oxidation (~40%), and cytochrome P450 (CYP)-mediated oxidation (~10%). CYP oxidation produces toxic metabolites like 4-ene-VPA and 2,4-diene-VPA, implicated in hepatotoxicity. Glucuronidation leads to significant enterohepatic recirculation [2] [5].
1-Methylcyclohexanecarboxylic Acid (MCCA):
Table 3: Structural and Metabolic Comparison: Valproic Acid (VPA) vs. 1-Methylcyclohexanecarboxylic Acid (MCCA)
Characteristic | Valproic Acid (VPA) | 1-Methylcyclohexanecarboxylic Acid (MCCA) | Biological Consequence |
---|---|---|---|
Core Structure | Branched-chain fatty acid (CH₃CH₂CH₂CH(CH₂CH₂CH₃)COOH) | Cyclohexane ring with -CH₃ & -COOH on same quaternary C1 | MCCA has conformational rigidity; VPA is flexible |
Carbon Type Bearing COOH | Secondary (CH) | Tertiary (C Quaternary) | Blocks beta-oxidation in MCCA |
Key Metabolic Pathway: β-Oxidation | Extensive (~40%) | Blocked | Alters metabolite profile; MCCA avoids β-oxidation intermediates |
Key Metabolic Pathway: CYP Oxidation | Significant (~10%; produces hepatotoxic 4-ene-VPA, 2,4-diene-VPA) | Negligible (No detectable oxidative conjugates) [5] | Major reduction in hepatotoxicity risk for MCCA |
Key Metabolic Pathway: Glucuronidation | Extensive (~50%) | Extensive (>50% biliary excretion as glucuronide) [5] | Similar enterohepatic recirculation potential |
Susceptibility to Generating Hepatotoxic Metabolites | High (via CYP) | Very Low | Primary rationale for MCCA development as safer analog |
Biliary Excretion of Glucuronide | High (>50% of dose) | High (>50% of dose) [5] | Comparable route of elimination |
Anticonvulsant Mechanism | GABA potentiation; Ion channel modulation; HDAC inhibition | GABA potentiation (intracerebellar inhibition) [6] | Retains core anticonvulsant activity of VPA scaffold |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7